4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(2-(diethylamino)ethyl)butanamide
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Overview
Description
4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(2-(diethylamino)ethyl)butanamide is a quinazoline derivative, characterized by its distinct molecular structure, which includes a bromine atom at the 6th position. This compound is of interest due to its potential biological and medicinal properties, making it a subject of various scientific research studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(2-(diethylamino)ethyl)butanamide involves several key steps:
Formation of the quinazolinone core: : This typically involves the reaction of 2-aminobenzamide with appropriate reagents to form the quinazolinone ring system.
Bromination: : Introducing the bromine atom at the 6th position using a brominating agent like N-bromosuccinimide (NBS).
Amide bond formation: : The butanamide chain is introduced through coupling reactions involving 3-aminobutyric acid derivatives and the quinazolinone core.
Introduction of the diethylaminoethyl side chain: : This final step typically requires the use of diethylaminoethyl chloride or similar reagents under appropriate conditions.
Industrial Production Methods: Scaling up the production involves:
Optimizing reaction conditions: to improve yields and purity.
Using efficient purification techniques: such as recrystallization and chromatography to ensure the final product’s quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : This compound can undergo oxidation reactions, especially at the diethylamino group.
Reduction: : The carbonyl groups may be reduced under suitable conditions.
Substitution: : The bromine atom can be substituted by other nucleophiles, making it a versatile intermediate.
Oxidation: : Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: : Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: : Nucleophiles like amines, thiols, or organometallic reagents.
Major Products: The major products depend on the specific reaction conditions and reagents used. For instance, oxidation could lead to amide formation, while substitution can produce a wide range of analogs with different functional groups.
Scientific Research Applications
Chemistry: : As a versatile intermediate in organic synthesis for creating diverse analogs.
Biology: : Studied for its potential as a pharmacophore in drug design.
Medicine: : Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: : Used in the development of novel materials and catalytic systems.
Mechanism of Action
The precise mechanism of action depends on the context of its application:
Biological Activity: : It may interact with specific proteins or enzymes, inhibiting or modulating their activity.
Molecular Targets: : It could target pathways involving kinases, proteases, or other regulatory proteins.
Pathways Involved: : Often, it might interfere with signaling pathways critical to disease progression, such as the MAPK/ERK pathway in cancer.
Comparison with Similar Compounds
Similar Compounds:
4-(6-chloro-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(2-(diethylamino)ethyl)butanamide: : A chlorine-substituted analog, which could have different reactivity and biological activity.
4-(6-methyl-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(2-(diethylamino)ethyl)butanamide: : Substituted with a methyl group, possibly affecting its chemical properties and biological interactions.
4-(6-fluoro-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(2-(diethylamino)ethyl)butanamide: : The fluorine atom might impart unique characteristics, influencing its pharmacokinetics and dynamics.
Uniqueness: The presence of the bromine atom and the diethylaminoethyl side chain might provide unique binding affinities and selectivity towards specific biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(diethylamino)ethyl]butanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25BrN4O3/c1-3-22(4-2)11-9-20-16(24)6-5-10-23-17(25)14-12-13(19)7-8-15(14)21-18(23)26/h7-8,12H,3-6,9-11H2,1-2H3,(H,20,24)(H,21,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTNZTMJQKLMEQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)CCCN1C(=O)C2=C(C=CC(=C2)Br)NC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25BrN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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